(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene
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Overview
Description
(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene is a complex organic compound characterized by its unique structure, which includes a diazene group (N=N) and a long alkyl chain with disulfide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene typically involves multiple steps. One common approach is to start with the preparation of the diazene core, followed by the introduction of the alkyl chains and the disulfide linkages. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The diazene group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of disulfide linkages on protein folding and stability. It may also serve as a model compound for investigating the interactions between long alkyl chains and biological membranes.
Medicine
Potential medical applications include the development of drug delivery systems, where the compound’s ability to undergo controlled chemical reactions can be harnessed to release therapeutic agents in a targeted manner.
Industry
In industry, this compound can be used in the formulation of specialty coatings and adhesives, where its unique chemical properties contribute to enhanced performance and durability.
Mechanism of Action
The mechanism of action of (E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene involves its ability to undergo specific chemical reactions that alter its structure and properties. The disulfide linkages can be cleaved under reducing conditions, leading to the release of the alkyl chains. This property can be exploited in various applications, such as targeted drug delivery, where the compound can release active agents in response to specific biological signals.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Cytosine-containing compounds: Used in antiviral nucleosides and nucleotides.
Uniqueness
(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene is unique due to its combination of a diazene group and long alkyl chains with disulfide linkages
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications
Properties
CAS No. |
296247-98-8 |
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Molecular Formula |
C42H70N2OS2 |
Molecular Weight |
683.2 g/mol |
IUPAC Name |
[4-[12-(dodecyldisulfanyl)dodecoxy]phenyl]-(4-hexylphenyl)diazene |
InChI |
InChI=1S/C42H70N2OS2/c1-3-5-7-9-10-11-15-18-21-25-37-46-47-38-26-22-19-16-13-12-14-17-20-24-36-45-42-34-32-41(33-35-42)44-43-40-30-28-39(29-31-40)27-23-8-6-4-2/h28-35H,3-27,36-38H2,1-2H3 |
InChI Key |
HCWUBBQMDBSHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCCC |
Origin of Product |
United States |
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